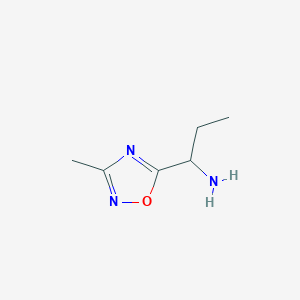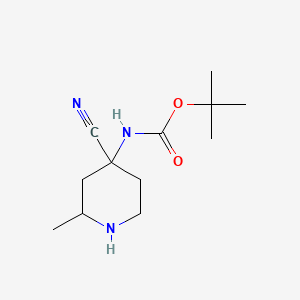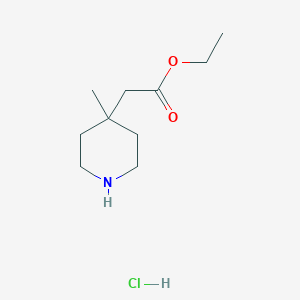
3-Isobutylisothiazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutylisothiazole-4-carbaldehyde is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutylisothiazole-4-carbaldehyde typically involves the reaction of isobutylamine with carbon disulfide and chloroacetaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Isobutylisothiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isothiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Isobutylisothiazole-4-carboxylic acid.
Reduction: 3-Isobutylisothiazole-4-methanol.
Substitution: Various substituted isothiazole derivatives.
Aplicaciones Científicas De Investigación
3-Isobutylisothiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 3-Isobutylisothiazole-4-carbaldehyde involves its interaction with various molecular targets within biological systems. The compound can act as an inhibitor of specific enzymes, disrupting metabolic pathways and leading to antimicrobial effects. The presence of the isothiazole ring allows for interactions with nucleophilic sites in proteins and other biomolecules, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Isobutylisothiazole-4-carboxylic acid
- 3-Isobutylisothiazole-4-methanol
- 3-Isobutylisothiazole-4-thiol
Uniqueness
3-Isobutylisothiazole-4-carbaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications and reactions
Propiedades
Fórmula molecular |
C8H11NOS |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)-1,2-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C8H11NOS/c1-6(2)3-8-7(4-10)5-11-9-8/h4-6H,3H2,1-2H3 |
Clave InChI |
XZFYWDRWXUFCRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NSC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)








![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)
